molecular formula C6H6INO B2588952 (5-Iodopyridin-2-yl)methanol CAS No. 31181-83-6

(5-Iodopyridin-2-yl)methanol

Cat. No.: B2588952
CAS No.: 31181-83-6
M. Wt: 235.024
InChI Key: QFUMMMIVEFHBEV-UHFFFAOYSA-N
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Description

(5-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where an iodine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodopyridin-2-yl)methanol typically involves the iodination of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Iodopyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: (5-Iodopyridin-2-yl)aldehyde or (5-Iodopyridin-2-yl)carboxylic acid.

    Reduction: 2-Pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Iodopyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Iodopyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    (5-Bromopyridin-2-yl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    (5-Chloropyridin-2-yl)methanol: Contains a chlorine atom, which also affects its chemical and biological properties.

Uniqueness

(5-Iodopyridin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.

Properties

IUPAC Name

(5-iodopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUMMMIVEFHBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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